molecular formula C10H14N2O2 B106166 5-Dimethylamino-2-nitrosophenol CAS No. 16761-04-9

5-Dimethylamino-2-nitrosophenol

Cat. No. B106166
CAS RN: 16761-04-9
M. Wt: 194.23 g/mol
InChI Key: RXCPNLWXGCCTFR-UHFFFAOYSA-N
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Description

5-Dimethylamino-2-nitrosophenol is a chemical compound with the molecular formula C8H10N2O2 . It has a yellow to orange color and is commonly used as a pH indicator with a transition range between pH 9.2 and 10.6 . It is often used in analytical chemistry and medical diagnostics to determine the pH level of a solution .


Synthesis Analysis

The synthesis of 5-Dimethylamino-2-nitrosophenol involves new spiropyrans of the indoline series with semipermanent merocyanines bearing the 5-dimethylamino group in the indoline part and diphenyloxazole, benzoxazole, and benzothiazole moieties in the naphthopyran part .


Molecular Structure Analysis

The molecular formula of 5-Dimethylamino-2-nitrosophenol is C8H10N2O2 . The average mass is 166.177 Da and the monoisotopic mass is 166.074234 Da .


Physical And Chemical Properties Analysis

5-Dimethylamino-2-nitrosophenol is a solid at 20 degrees Celsius . The molecular weight of the compound is 202.64 .

Scientific Research Applications

Solvatochromic Behavior in Different Solvents

5-Dimethylamino-2-nitrosophenol and its derivatives have been studied for their solvatochromic behavior. Solvatochromism refers to the change in color of a substance as the polarity of the solvent changes. Domínguez and Rezende (2016) explored this phenomenon in 5-(dimethylamino)-5′-nitro-2,2′-bithiophene, a compound related to 5-dimethylamino-2-nitrosophenol, using Monte Carlo and quantum mechanics. They found that this compound showed positive solvatochromism in various solvents, indicating its potential use in chemical sensing and environmental analysis (Domínguez & Rezende, 2016).

Sensing Properties of Organised Films

5-Dimethylamino-2-nitrosophenol-based compounds have been used to develop optic and electrochemical sensors. Rodriguez-Mendez et al. (2009) utilized films from a polar bithiophene derivative of 5-dimethylamino-2-nitrosophenol for sensing applications. These films exhibited significant optical and electrochemical changes in the presence of various volatile organic compounds, demonstrating their potential as sensitive and versatile sensors (Rodriguez-Mendez et al., 2009).

Role in Molecular and Electronic Structures

The study of 5-Dimethylamino-2-nitrosophenol derivatives also extends to understanding their molecular and electronic structures. Meng and Ma (2008) used quantum chemical and molecular dynamics simulations to study the solvatochromic dye 5-dimethylamino-5'-nitro-2,2'-bithiophene. Their research highlighted the dependence of excitation energies on solvent polarity, which is crucial for developing materials for electronic and photonic devices (Meng & Ma, 2008).

Safety And Hazards

The safety data sheet for 5-Dimethylamino-2-nitrosophenol suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5-(dimethylamino)-2-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)6-3-4-7(9-12)8(11)5-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCPNLWXGCCTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Dimethylamino-2-nitrosophenol

CAS RN

16761-04-9
Record name 5-(Dimethylamino)-2-nitrosophenol
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Record name 5-Diethylamino-2-nitrosophenol
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Record name NSC62009
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Record name 5-dimethylamino-2-nitrosophenol
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Record name 5-DIETHYLAMINO-2-NITROSOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
EF Elslager, DF Worth - Journal of Medicinal Chemistry, 1970 - ACS Publications
Various 5-(mono-and dialkylamino)-2-uitrosophenols VIII were prepared bymtrosatiou of the corresponding hi-(mono-and dialky laminojphenols. The latter intermediates were obtained …
Number of citations: 16 pubs.acs.org
A Burawoy, M Cais, JT Chamberlain… - Journal of the …, 1955 - pubs.rsc.org
… The electronic spectra of 2-nitrosophenol, 5-methoxy-2-nitrosopheno1, and 5-dimethylamino-2-nitrosophenol in various solvents are determined and compared with those of the …
Number of citations: 45 pubs.rsc.org
A Burawoy, M Cais, JT Chamberlain… - Journal of the …, 1955 - pubs.rsc.org
… in 30 cc) was added to 5-dimethylamino-2-nitrosophenol (5 g.) in water (180 cc) and sodium hydroxide (15 CC ; 2 ~ ) . The dried silver salt was shaken with methyl iodide (5 g.) in dry …
Number of citations: 0 pubs.rsc.org
K Wang, Z Liu, K Jiang - Acta Chimica Sinica, 2014 - sioc-journal.cn
化 学 学 报 Page 1 研究论文 Article * E-mail: wanky8081@foxmail.com Received March 18, 2014; published April 17, 2014. Supporting information for this article is available free of …
Number of citations: 5 sioc-journal.cn
N Aljaar, CC Malakar, J Conrad… - The Journal of Organic …, 2015 - ACS Publications
The reaction of 5-substituted 2-nitrosophenols with bromomethyl aryl ketones and related compounds employing K 2 CO 3 as a base in refluxing THF and DMF at 80 C, respectively, …
Number of citations: 12 pubs.acs.org
MT Le Bris - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
… The diaminophenol was previously obtained by Möhlbau [5], by reducing 5-dimethylamino-2nitrosophenol 2 in hydrochloric acid with a stannous salt. In neutral or basic solution this …
Number of citations: 36 onlinelibrary.wiley.com
X Chen, H Sun, Y Du, C Liu, R Liu - Tetrahedron, 2023 - Elsevier
… equiv of 5-dimethylamino-2-nitrosophenol hydrochloride (2a) or 5-diethylamino-2-nitrosophenol hydrochloride (2b) was placed in a 25 mL round-bottomed flask, 15 mL dry DMF was …
Number of citations: 0 www.sciencedirect.com
ML Crossley, PF Dreisbach, CM Hofmann… - Journal of the …, 1952 - ACS Publications
… Treatment of the hydrochloride with sodium carbonate solution liberated the 5-dimethylamino-2-nitrosophenol base in the form of brown crystals, mp 167-169, which agrees with that …
Number of citations: 67 pubs.acs.org
S Naik, CMA Alves, PJG Coutinho, MST Gonçalves - sciforum.net
… Condensation of 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride 2a, 5-diethylamino-2nitrosophenol hydrochloride 2b and 5-dimethylamino-2-nitrosophenol hydrochloride 2c, …
Number of citations: 5 sciforum.net
D Kang, F Ricci, RJ White, KW Plaxco - Analytical chemistry, 2016 - ACS Publications
Recent years have seen the development of a large number of electrochemical sandwich assays and reagentless biosensor architectures employing biomolecules modified via the …
Number of citations: 75 pubs.acs.org

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